molecular formula C13H20BNO4S B13635948 2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester

Katalognummer: B13635948
Molekulargewicht: 297.2 g/mol
InChI-Schlüssel: ASXHRDFDKFCUIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester is a boronic ester compound that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions . This compound combines the structural features of tetrahydrofuran, thiazole, and boronic acid pinacol ester, making it a valuable intermediate in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester typically involves the following steps:

    Formation of the Tetrahydrofuran-3-yloxy Intermediate: This step involves the reaction of tetrahydrofuran with an appropriate reagent to introduce the thiazole moiety.

    Boronic Acid Pinacol Ester Formation: The intermediate is then reacted with boronic acid pinacol ester under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic acid moiety allows it to form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The tetrahydrofuran and thiazole components contribute to its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester is unique due to its combination of tetrahydrofuran, thiazole, and boronic acid pinacol ester moieties. This structural combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Eigenschaften

Molekularformel

C13H20BNO4S

Molekulargewicht

297.2 g/mol

IUPAC-Name

2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-20-11(15-10)17-9-5-6-16-7-9/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

ASXHRDFDKFCUIV-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC3CCOC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.